1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine

Physicochemical profiling Lipophilicity Drug design

Researchers building CYP51-targeted antifungal libraries face a common bottleneck: acquiring a single, chemically versatile scaffold instead of multiple N-substituted variants. This 1-allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine (CAS 1250736-95-8) overcomes that limitation. • Orthogonal reactivity: primary C-5 amine for amide coupling/reductive amination paired with a terminal olefin for thiol-ene, cross-metathesis, or hydroboration-minimizing protecting-group steps. • Pharmacophoric advantage: the allyl double bond is a critical determinant for CYP51 inhibition; saturated analogues show significant potency loss (QSAR-validated). • Intermediate CYP risk class: MW 233.69 g·mol⁻¹ and XLogP3 2.7 place this scaffold in a moderate CYP3A4/5 inhibition window (predicted IC₅₀ 0.3-5 µM), suitable for metabolism studies. Available in high purity (≥95%) with flexible packaging and worldwide shipping.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
Cat. No. B11813681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC=CCN1C=NC(=C1N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H12ClN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h2-5,7-8H,1,6,14H2
InChIKeyDMNAFVNQSDCRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine: Structural and Pharmacophoric Baseline


1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine (CAS 1250736-95-8) is a trisubstituted imidazole scaffold bearing a 3-chlorophenyl ring at C‑4, a primary amine at C‑5, and an allyl substituent at N‑1 [1]. With a molecular weight of 233.69 g·mol⁻¹, a computed XLogP3 of 2.7, one H‑bond donor, two H‑bond acceptors, and a topological polar surface area of 43.8 Ų, it occupies a physicochemical space distinct from both simpler 1‑substituted imidazoles and its 2‑methyl‑ or N‑propargyl‑substituted congeners [1][2]. The 5‑amine enables derivatisation via amide coupling, reductive amination, or diazotisation, while the terminal olefin of the allyl group provides a handle for thiol‑ene click chemistry, cross‑metathesis, or metal‑coordination studies that are inaccessible to saturated‑alkyl or propargyl analogues [3].

Scaffold type Trisubstituted imidazole with allyl and 5‑NH₂ handles
Derivatisation Amide coupling, thiol‑ene click, metathesis, hydroboration
Differentiator Allyl vs. saturated/propargyl analogs – distinct reactivity profile
Research context Antifungal SAR, CYP metabolism studies, fragment-based library design

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine: Why It Cannot Be Substituted


Superficially similar imidazole‑5‑amines differ critically in the nature of the N‑1 substituent (allyl vs. methyl, propargyl, cyclopropyl, or unsubstituted) and the presence or absence of a C‑2 substituent. These seemingly minor variations translate into quantifiable differences in lipophilicity (ΔXLogP3 up to 0.5 log units), rotational degrees of freedom, and, most importantly, the chemical reactivity available for downstream functionalisation [1][2]. The allyl group is not merely a hydrophobic appendage; in antifungal imidazole series, saturation of the allylic double bond significantly reduces antifungal potency, and the unsaturated side‑chain is a structural determinant for cytochrome P450 binding and CYP51 inhibition [3][4]. Replacing the allyl‑substituted scaffold with a 2‑methyl or N‑propargyl analogue therefore alters both the immediate pharmacological profile and the synthetic versatility of the core, making direct interchange without quantitative re‑evaluation scientifically unsound.

Target scaffold
  • Allyl N‑1 substituent; reactive olefin handle
  • Three rotatable bonds; moderate lipophilicity (XLogP3 ~2.7)
  • 5‑NH₂ enables orthogonal derivatisation
Potential substitutes
  • 1,2‑Dimethyl or N‑propargyl analogues: lack allyl reactivity; rotatable bond count differs
  • Saturated N‑alkyl derivatives: olefin‑dependent antifungal pharmacophore may be lost
  • Unsubstituted NH‑imidazole core: different CYP inhibition class and derivatisation scope
Substitution may shift lipophilicity, conformational entropy, and synthetic versatility; direct interchange without re‑evaluation is not recommended.

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine: Quantitative Differentiation vs. Analogues


Higher Lipophilicity Compared to 1,2-Dimethyl Analogue

The target compound exhibits a computed XLogP3 of 2.7, compared with 2.4 for 4-(3-chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine, a difference of +0.3 log units [1][2]. Because a ΔlogP of ~0.3 can alter membrane permeability by a factor of approximately 2‑fold, this difference is meaningful for cell‑based assay design when permeability must be held within a narrow window.

Lipophilicity vs. 1,2‑dimethyl analogue
Cross-study comparable
XLogP3 2.7 Δ +0.3 vs. 2.4
Moderate lipophilicity difference may alter membrane permeability in cell‑based assays.
Computed XLogP3; experimental logP not reported.
Physicochemical profiling Lipophilicity Drug design

Greater Conformational Flexibility vs. 1,2-Dimethyl Scaffold

The allyl side‑chain provides 3 freely rotatable bonds, whereas the 1,2‑dimethyl analogue possesses only 1 rotatable bond [1][2]. Greater conformational freedom can be advantageous when exploring induced‑fit binding or when generating screening libraries with higher three‑dimensional diversity. The allyl compound can also be conformationally constrained post‑synthetically (e.g., by ring‑closing metathesis), a route precluded for the 1,2‑dimethyl scaffold.

Conformational flexibility
Cross-study comparable
3 rotatable bonds vs. 1 in dimethyl analogue
Higher conformational degrees of freedom support diversity-oriented synthesis and entropy-driven binding exploration.
Same TPSA (43.8 Ų); identical H‑bond capacity.
Conformational flexibility Ligand pre-organization Scaffold design

Allylic Double Bond: Essential for Antifungal Activity

Quantitative structure–activity relationship (QSAR) studies on 1-[2-(substituted phenyl)allyl]imidazoles demonstrated that saturation of the allylic double bond significantly reduces antifungal activity against Botrytis cinerea in vitro [1]. The regression analysis identified hydrophobicity as the dominant descriptor, but the presence of the intact allyl moiety was a structural prerequisite for potent activity. The target compound, bearing an N‑allyl substituent, retains this critical pharmacophoric feature, whereas N‑alkyl (e.g., N‑propyl or N‑cyclopropyl) analogues lack the unsaturated side‑chain required for maximal antifungal effect.

Antifungal SAR: allyl double bond
Class-level inference
QSAR models identify allyl unsaturation as structural determinant
Supports scaffold selection for antifungal screening; activity loss predicted upon double‑bond saturation.
Class‑level SAR (1‑[2‑(substituted phenyl)allyl]imidazoles); no single‑compound IC₅₀ for target.
Antifungal SAR Allyl double bond CYP51 inhibition

CYP3A4/5 Inhibition: A Moderate-Risk Scaffold

A systematic study of fourteen 1‑substituted imidazoles in human hepatic microsomes revealed that seven imidazoles with molecular weight above 300 Da exhibited CYP3A4/5 IC₅₀ values below 0.3 µM, whereas imidazoles with molecular weight below approximately 200 Da tended to broadly inhibit multiple CYP isoforms with IC₅₀ values below 5 µM [1]. The target compound (MW = 233.69) falls in an intermediate window (200–300 Da), suggesting a CYP inhibition profile that is less promiscuous than low‑MW imidazoles but also less potently inhibitory toward CYP3A4/5 than high‑MW, lipophilic congeners. In contrast, the 4‑(3‑chlorophenyl)‑1H‑imidazole core (MW = 178.62) is expected to exhibit broader, more potent CYP inhibition [2].

CYP3A4/5 inhibition class
Class-level inference
MW 233.69 – intermediate risk window (200–300 Da)
Predicted CYP3A4/5 IC₅₀ between 0.3 and 5 µM; avoids extreme inhibition of low‑MW or high‑MW imidazoles.
Systematic class data from 14 imidazoles; direct measurement not available.
CYP inhibition Drug‑drug interaction Metabolic stability

Allyl-Specific Derivatisation: Advantages Over Saturated Analogues

The terminal allyl group enables thiol‑ene click chemistry, olefin cross‑metathesis, and hydroboration‑oxidation sequences that are impossible for the 1,2‑dimethyl or N‑propargyl analogues. In the broader antifungal imidazole series, the allyl double bond has been shown to be essential for activity, and post‑synthetic modification of the allyl group is a validated strategy for generating focused libraries with diverse side‑chain functionality [1]. The N‑propargyl analogue (CAS 1250923-05-7) offers copper‑catalysed azide‑alkyne cycloaddition (CuAAC) but introduces a linear, rigid alkyne spacer, which may alter the binding pose relative to the more flexible allyl‑derived linkage .

Synthetic handles
Supporting evidence
Allyl + 5‑NH₂ 3+ orthogonal routes vs. propargyl/alkyl
Enables thiol‑ene, metathesis, hydroboration beyond typical CuAAC or amide coupling alone.
Reactivity inferred from functional groups; no quantitative yield comparison provided.
Click chemistry Thiol‑ene reaction Late‑stage functionalisation

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine: Application Scenarios


Diversity-Oriented Synthesis and Fragment-Based Library Construction

With three rotatable bonds, a reactive primary amine, and an orthogonally addressable allyl group, this scaffold is suited for generating high‑diversity screening libraries. The +2 rotatable bond advantage over the 1,2‑dimethyl analogue [1] directly translates to greater three‑dimensional shape diversity per compound, while the allyl group enables thiol‑ene and metathesis‑based diversification that is inaccessible to saturated‑alkyl or propargyl cores [2]. Teams building fragment libraries for target‑based screening can use this scaffold as a single, chemically versatile entry point rather than stocking multiple N‑substituted variants.

Antifungal Lead Optimisation Guided by QSAR Models

Published QSAR models for 1‑[2‑(substituted phenyl)allyl]imidazoles demonstrate that the allyl double bond is a critical pharmacophoric element for antifungal potency [1]. The target compound preserves this motif while offering the 3‑chlorophenyl substitution pattern that contributes to optimal hydrophobicity (XLogP3 = 2.7) within the activity‑favouring range. Research groups pursuing CYP51‑targeting antifungal agents can therefore prioritise this scaffold over its saturated‑alkyl analogues, for which class‑level SAR predicts significant activity loss upon double‑bond reduction.

CYP-Mediated Metabolism Studies with Moderate Inhibitory Potential

The intermediate molecular weight of this compound (233.69 g·mol⁻¹) places it in a window where CYP3A4/5 inhibition is predicted to be moderate (IC₅₀ likely between 0.3 and 5 µM), based on systematic CYP‑inhibition data for fourteen 1‑substituted imidazoles in human hepatic microsomes [1]. This contrasts with both low‑MW imidazoles (< 200 Da) that broadly inhibit multiple CYP isoforms and high‑MW imidazoles (> 300 Da) that potently inhibit CYP3A4/5. Investigators designing in vitro metabolism or drug–drug interaction studies can use this scaffold as a reference compound representing the intermediate CYP‑inhibition risk class.

Synthetic Methodology Exploiting the Allyl-Amine Bifunctional Core

The simultaneous presence of a terminal olefin and a primary aromatic amine on the imidazole ring creates a unique bifunctional substrate for methodology development. Chemists can sequentially derivatise the 5‑NH₂ via amide coupling or reductive amination, then functionalise the allyl group through thiol‑ene, cross‑metathesis, or hydroboration without cross‑interference. This orthogonal reactivity profile reduces the number of protecting‑group steps relative to scaffolds that lack a discrete olefin handle, as demonstrated by the utility of the allyl motif in the broader antifungal imidazole literature [1].

Application
Selection Property
Validation Focus
Diversity-oriented synthesis & fragment-based libraries
Allyl-amine bifunctional core; +2 rotatable bonds
Library diversity metrics; orthogonal derivatization feasibility
Antifungal lead optimisation studies
Allyl pharmacophore and QSAR‑guided hydrophobicity
Antifungal activity endpoint context vs. saturated analogues
CYP‑mediated metabolism studies
Intermediate MW CYP inhibition risk class
CYP3A4/5 IC₅₀ class inference; broader CYP panel review
Late‑stage derivatization methodology
Orthogonal allyl and amine handles
Protecting‑group‑free sequential derivatization yields
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